molecular formula C14H19N3O2S B2478462 2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE CAS No. 1797212-89-5

2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE

Cat. No.: B2478462
CAS No.: 1797212-89-5
M. Wt: 293.39
InChI Key: GITDAPZIJKPUKM-UHFFFAOYSA-N
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Description

. This compound has garnered significant interest due to its potential therapeutic applications in oncology.

Preparation Methods

Specific synthetic routes and reaction conditions are detailed in various chemical literature sources. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Typical reagents are sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its role in cell signaling pathways.

    Medicine: Explored as a potential therapeutic agent for non-Hodgkin lymphoma.

    Industry: Utilized in the development of new pharmaceuticals.

Mechanism of Action

The compound exerts its effects by inhibiting B-cell receptor signaling, which is crucial for the survival and proliferation of non-Hodgkin lymphoma cells. It targets specific molecular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds include other B-cell receptor inhibitors such as Ibrutinib and Acalabrutinib. What sets 2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE apart is its unique chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-12-15-7-8-17(12)13(19)16-10-14(5-1-2-6-14)11-4-3-9-20-11/h3-4,9H,1-2,5-8,10H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITDAPZIJKPUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)N2CCNC2=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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